molecular formula C7H5FN2 B1500445 2-(6-Fluoropyridin-2-YL)acetonitrile CAS No. 312325-71-6

2-(6-Fluoropyridin-2-YL)acetonitrile

Cat. No. B1500445
CAS RN: 312325-71-6
M. Wt: 136.13 g/mol
InChI Key: MVFWEETVHOUHOK-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-YL)acetonitrile, also known as 2-(6-Fluoro-2-pyridinyl)acetonitrile or FPA, is a chemical compound with the molecular formula C7H5FN2 . It is a yellowish solid that is soluble in some organic solvents.


Synthesis Analysis

The synthesis of FPA involves the reaction of 2-bromo-6-fluoropyridine with acetonitrile under certain conditions. The resulting FPA product can be purified by recrystallization.


Molecular Structure Analysis

The molecular structure of 2-(6-Fluoropyridin-2-YL)acetonitrile is represented by the InChI code: InChI=1S/C7H5FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 . The compound has a molecular weight of 136.13 g/mol .


Physical And Chemical Properties Analysis

FPA has a melting point of 95-97 °C and a boiling point of 315 °C. It is relatively stable under normal conditions, and its vapors are not highly flammable. FPA has a molecular weight of 134.12 g/mol and a density of 1.22 g/cm3. It is slightly soluble in water but readily soluble in many organic solvents.

Scientific Research Applications

Fluorescence Sensing

A study by Ajayaghosh, Carol, and Sreejith (2005) developed a ratiometric fluorescence probe for selective visual sensing of Zn2+ in aqueous physiological pH, using a structure that could be related to 2-(6-Fluoropyridin-2-yl)acetonitrile derivatives. This probe showed a strong emission and high selectivity towards Zn2+, making it suitable for imaging biological specimens (Ajayaghosh, Carol, & Sreejith, 2005).

Chemical Synthesis

In another research, Ballinger, Teare, Bowen, and Garnett (1985) described the electrochemical synthesis of 2-fluoropyridine, which is structurally related to 2-(6-Fluoropyridin-2-yl)acetonitrile, highlighting its potential in the synthesis of fluorinated organic compounds. The study emphasizes the importance of supporting electrolyte choice and purity in determining product distribution and yield (Ballinger, Teare, Bowen, & Garnett, 1985).

Complex Chemical Reactions

Research by Sessler, Katayev, Pantoș, and Ustynyuk (2004) focused on a new 2,6-diamidopyridinedipyrromethane hybrid macrocycle that shows high selectivity for dihydrogen phosphate and hydrogen sulfate relative to nitrate in acetonitrile solution. This suggests potential applications in nuclear waste remediation, indicating the broader chemical utility of pyridine derivatives (Sessler, Katayev, Pantoș, & Ustynyuk, 2004).

Safety and Hazards

The safety information for 2-(6-Fluoropyridin-2-YL)acetonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWEETVHOUHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663760
Record name (6-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoropyridin-2-YL)acetonitrile

CAS RN

312325-71-6
Record name (6-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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